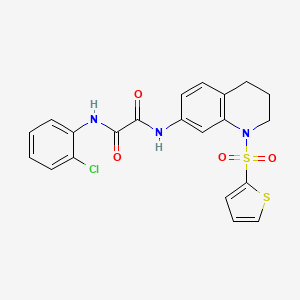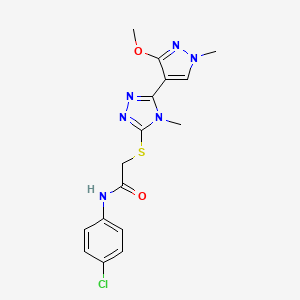
6-(Difluoromethyl)-2-methylpyrimidine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Difluoromethyl)-2-methylpyrimidine-4-carbaldehyde is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a pyrimidine ring, which imparts unique chemical and physical properties. The compound’s structure is as follows: a pyrimidine ring with a difluoromethyl group at the 6-position, a methyl group at the 2-position, and an aldehyde group at the 4-position.
Wirkmechanismus
Mode of Action
It can be inferred from related compounds that it may interact with its targets by inhibiting electron transport, which is a different mode of action from other fungicides .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may affect the mitochondrial electron transport chain .
Pharmacokinetics
It is known that fluoroalkyl sulfur groups, such as difluoromethyl, can greatly improve the lipophilic pharmacokinetic properties of drug molecules .
Result of Action
It can be inferred from related compounds that it may have fungicidal activity .
Action Environment
It is known that the biological environment can slightly change the molecular structure of similar compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-2-methylpyrimidine-4-carbaldehyde typically involves the introduction of the difluoromethyl group into the pyrimidine ring. One common method is the metal-mediated stepwise difluoromethylation reaction. This process involves the use of difluoromethylation reagents that facilitate the formation of the C–CF₂H bond . The reaction conditions often include the use of transition metals such as palladium or copper as catalysts, along with appropriate ligands and solvents to achieve high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The choice of reagents and reaction conditions is critical to minimize by-products and maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Difluoromethyl)-2-methylpyrimidine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the difluoromethyl group under appropriate conditions.
Major Products Formed
Oxidation: Formation of 6-(Difluoromethyl)-2-methylpyrimidine-4-carboxylic acid.
Reduction: Formation of 6-(Difluoromethyl)-2-methylpyrimidine-4-methanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Difluoromethyl)-2-methylpyrimidine-4-carbaldehyde has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Difluoromethyl)-2-methylpyrimidine-4-amine: Similar structure but with an amine group instead of an aldehyde group.
6-(Difluoromethyl)-2-methylpyrimidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .
Eigenschaften
IUPAC Name |
6-(difluoromethyl)-2-methylpyrimidine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c1-4-10-5(3-12)2-6(11-4)7(8)9/h2-3,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKZDVKMETYSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate](/img/structure/B2849666.png)
![2-(4-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2849667.png)
![1-[(2-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2849670.png)



![11-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2849677.png)

![pyrazolo[1,5-a]pyrimidine 4h](/img/structure/B2849679.png)

